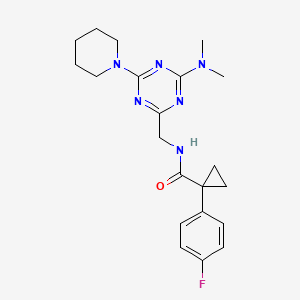

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

説明

This compound features a 1,3,5-triazine core substituted with a dimethylamino group at position 4 and a piperidin-1-yl group at position 4. A cyclopropanecarboxamide moiety, linked via a methyl group to the triazine ring, is further substituted with a 4-fluorophenyl group. Key structural attributes include:

- Triazine core: Facilitates hydrogen bonding and π-π interactions, common in kinase inhibitors and antimicrobial agents.

- Dimethylamino group: Enhances solubility and electronic effects.

- Piperidinyl group: Modulates lipophilicity and membrane permeability.

- 4-Fluorophenyl cyclopropanecarboxamide: The fluorine atom improves metabolic stability, while the cyclopropane ring adds conformational rigidity .

特性

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXAAFTXFGOFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Triazine Core

Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.

Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.

Attachment of the Cyclopropanecarboxamide Group

Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide.

Industrial Production Methods

On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.

化学反応の分析

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:

Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.

Reduction: : The compound can be reduced to amines using hydrogenation techniques.

Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.

Reduction: : Catalysts like Pd/C with hydrogen gas.

Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.

Major Products

Oxidation: : Formation of sulfoxide or sulfone derivatives.

Reduction: : Conversion to respective amines.

Substitution: : Corresponding substituted triazine derivatives.

科学的研究の応用

Chemistry

Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.

Biology

Medicine

Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.

Industry

Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Triazine and Heterocyclic Derivatives

*Inferred based on triazine derivatives’ known roles in kinase targeting .

Key Observations:

- Core Structure : The triazine core in the target compound and 1141895-52-4 enables diverse binding modes compared to Netupitant’s pyridine core. Triazines are more polar, favoring interactions with ATP-binding pockets in kinases.

- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance selectivity for hydrophobic binding pockets, analogous to trifluoromethyl groups in Netupitant . Piperidinyl vs. Piperazinyl: Piperazinyl groups (Netupitant) increase basicity and solubility, while piperidinyl groups (target compound) improve lipophilicity and blood-brain barrier penetration . Dimethylamino vs. Trifluoromethyloxy: The electron-donating dimethylamino group may stabilize charge-transfer interactions, whereas trifluoromethyloxy (in 1141895-52-4) enhances electronegativity and metabolic resistance .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison Using Experimental and Predicted Data

Key Findings:

- LogP : The target compound’s LogP (~3.2) suggests balanced lipophilicity, suitable for oral bioavailability. Netupitant’s higher LogP (4.1) aligns with its CNS activity .

- Water Solubility: The dimethylamino group in the target compound likely improves solubility compared to Netupitant’s trifluoromethyl-dominated structure.

Methodological Considerations in Similarity Assessment ()

- Fingerprint-Based Methods : Highlight shared functional groups (e.g., triazine cores), but may overlook 3D conformational differences.

- Shape-Based Methods : Critical for comparing bulky substituents (e.g., cyclopropane vs. trifluoromethyl groups).

- QSAR Models: Predict that the target compound’s dimethylamino group improves solubility compared to nitro groups in antimycobacterial agents () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。